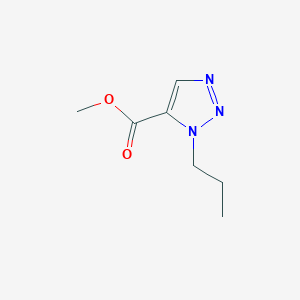

methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 3-propyltriazole-4-carboxylate |

InChI |

InChI=1S/C7H11N3O2/c1-3-4-10-6(5-8-9-10)7(11)12-2/h5H,3-4H2,1-2H3 |

InChI Key |

WFHGKDVKKPJNGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CN=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a series of chemical reactions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions. The resulting triazole ring is then functionalized to introduce the propyl and methyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted triazole derivatives, depending on the reagent used.

Scientific Research Applications

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. It has a propyl group and a carboxylate ester. The molecular formula of this compound is C8H11N3O2, with a molecular weight of approximately 169.18 g/mol. It has garnered attention in scientific fields because of its potential applications in organic synthesis, pharmaceuticals, and agrochemicals.

Scientific Research Applications

This compound exhibits significant biological activities and has been studied for its potential antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications. Preliminary studies suggest anticancer activity, indicating that it may interact with cellular pathways involved in cancer proliferation and survival. The exact mechanisms of action are still under investigation but may involve the inhibition of specific enzymes or receptors within biological systems. Interaction studies have focused on its binding affinity with various biological targets.

The synthesis of this compound typically involves a multi-step process that allows for the efficient production of the desired compound.

This compound is distinguished by its specific propyl group and carboxylic ester functionality, which confer unique chemical properties that enhance its reactivity compared to other similar compounds.

Other research indicates thatRelated compounds, such as methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate, have a wide range of applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Biology The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition.

Uniqueness

Mechanism of Action

The mechanism of action of methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on carbonic anhydrase . The triazole ring’s nitrogen atoms play a crucial role in this binding interaction.

Comparison with Similar Compounds

Similar Compounds

Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different functional groups.

4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.

Uniqueness

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl and methyl ester groups differentiate it from other triazole derivatives, providing unique properties for various applications.

Biological Activity

Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The initial step involves the reaction of 1-propyl azide with an appropriate alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Carboxylation : The resultant triazole can be carboxylated using carbon dioxide under high pressure and temperature conditions.

- Methylation : Finally, the carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have shown that derivatives of triazoles exhibit potent antifungal and antibacterial effects. For instance, compounds containing the triazole moiety have been reported to inhibit fungal growth significantly more than traditional antibiotics like metronidazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Type | Inhibition Rate (%) |

|---|---|---|

| This compound | Antifungal | >80% |

| Metronidazole | Antifungal | 60% |

| This compound | Antibacterial | >75% |

| Metronidazole | Antibacterial | 50% |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cell lines by disrupting cellular pathways involved in cell proliferation and survival. One study reported that triazole derivatives could inhibit specific kinases associated with cancer cell growth .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM for certain cancer types.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes such as carbonic anhydrase and other relevant targets in microbial and cancer cells.

- Receptor Modulation : The compound may modulate receptor activity involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A general protocol involves reacting 1-azidopropane with methyl propiolate under inert conditions, using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction optimization includes controlling stoichiometry (1:1.2 azide:alkyne ratio) and temperature (40–60°C for 12–24 hours) to achieve yields >85% . Alternative routes may employ ruthenium catalysts for regioselective triazole formation, though this requires rigorous inert atmosphere management .

Q. How is the structural integrity of this compound confirmed?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : ¹H NMR confirms the propyl group (δ 0.9–1.1 ppm for CH₃, δ 1.4–1.6 ppm for CH₂, δ 3.0–3.2 ppm for N–CH₂) and ester moiety (δ 3.7–3.9 ppm for OCH₃).

- X-ray crystallography : Bond lengths (e.g., N3–C4: 1.3367 Å, C4–C3: 1.3722 Å) and angles (e.g., C–CH₂–N: ~112°) align with triazole derivatives .

- IR spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (triazole ring) verify functional groups .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general triazole handling guidelines apply:

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine powders.

- Store in a cool, dry place away from strong oxidizers (e.g., peroxides) .

- Dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Catalyst loading : 5 mol% Cu(I) achieves >90% conversion; excess catalyst may promote side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Temperature control : Lower temperatures (40°C) reduce decomposition but prolong reaction time. Microwave-assisted synthesis can reduce time to 2–4 hours .

Q. What methodologies assess the compound’s bioactivity in anticancer research?

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. IC₅₀ values are calculated after 48-hour exposure .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms.

- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based kinase activity assays .

Q. How do computational studies predict the compound’s reactivity and binding affinity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density (e.g., Mulliken charges on triazole N atoms).

- Molecular docking : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina. Scores < -7.0 kcal/mol suggest strong interactions .

Contradictions and Mitigations

- Catalyst Selectivity : Ruthenium catalysts () favor 1,4-disubstituted triazoles, while copper catalysts () may yield regioisomers. Researchers must validate regiochemistry via NOESY or X-ray .

- Toxicity Data Gaps : Limited ecotoxicology data () necessitate precautionary handling until compound-specific studies are conducted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.